molecular formula C15H12N4O2 B11973783 4-Hydroxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone

4-Hydroxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone

Cat. No.: B11973783
M. Wt: 280.28 g/mol
InChI Key: KIEYJTXJLRUFBJ-CXUHLZMHSA-N
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Description

4-Hydroxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is a chemical compound with the molecular formula C15H12N4O2 and a molecular weight of 280.288 g/mol . This compound is known for its unique structure, which combines a hydrazone group with a quinazolinone moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone typically involves the condensation of 4-hydroxybenzaldehyde with 4-oxo-3,4-dihydro-2-quinazolinylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinazolinone derivatives.

    Reduction: Aminoquinazoline derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Hydroxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes . Additionally, the quinazolinone moiety can interact with DNA and proteins, leading to various biological effects .

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3H-quinazolin-4-one

InChI

InChI=1S/C15H12N4O2/c20-11-7-5-10(6-8-11)9-16-19-15-17-13-4-2-1-3-12(13)14(21)18-15/h1-9,20H,(H2,17,18,19,21)/b16-9+

InChI Key

KIEYJTXJLRUFBJ-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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